molecular formula C12H12N2OS B2711702 2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 478047-51-7

2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

Cat. No.: B2711702
CAS No.: 478047-51-7
M. Wt: 232.3
InChI Key: LCBSIIXPYBDSAW-CMDGGOBGSA-N
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Description

2-(Ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a novel chemical reagent featuring the 1,3,4-oxadiazole scaffold, a heterocyclic system recognized for its significant potential in medicinal chemistry and drug discovery . This particular compound is of high interest for probing new therapeutic avenues, primarily in the development of antimicrobial and anticancer agents. The 1,3,4-oxadiazole core is established as a key pharmacophore due to its ability to mimic carbonyl functionalities and participate in hydrogen bonding, which allows for targeted interactions with various enzymatic receptors . Researchers are exploring 2,5-disubstituted-1,3,4-oxadiazoles, such as this compound, for their broad spectrum of biological activities. These include potent antibacterial effects against a range of gram-positive and gram-negative bacterial strains , as well as cytotoxic activity against diverse cancer cell lines . The mechanism of action in anticancer research is multifaceted and may involve the inhibition of critical enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The (E)-2-phenylethenyl (styryl) substituent at the 5-position may further enhance the compound's properties as a planar, conjugated system for studying nucleic acid and protein interactions. This product is intended for research purposes to investigate these and other biological mechanisms. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-16-12-14-13-11(15-12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBSIIXPYBDSAW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN=C(O1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylthioacetic acid hydrazide with cinnamaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Chemical Reactions Analysis

2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Recent studies have highlighted the pharmacological potential of 1,3,4-oxadiazole derivatives, including the compound . The following are key areas where this compound has shown promise:

Antimicrobial Activity

Research indicates that oxadiazoles exhibit significant antimicrobial properties. For instance:

  • A study synthesized a series of 2,5-diaryl substituted 1,3,4-oxadiazoles that demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, showing that derivatives can effectively inhibit microbial growth .
  • Another investigation focused on 2-(2,3-dichlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives which displayed notable antimycobacterial activity against Mycobacterium tuberculosis .

Antiviral Activity

The compound has also been explored for its antiviral properties:

  • A series of oxadiazoles were identified as non-nucleoside inhibitors of dengue viral polymerase. These compounds exhibited submicromolar activity against multiple dengue virus serotypes . This suggests potential applications in treating viral infections.

Antioxidant Properties

Oxadiazole derivatives have been evaluated for their antioxidant capabilities. Compounds synthesized from ferulic acid showed strong antioxidant activity with IC50 values indicating their effectiveness in scavenging free radicals .

Neuroprotective Effects

Some studies have indicated that certain oxadiazoles may possess neuroprotective properties. For example, compounds designed based on oxadiazole structures demonstrated inhibitory effects on acetylcholinesterase and beta-secretase-1 enzymes, which are relevant in Alzheimer’s disease treatment .

Case Studies

Several case studies illustrate the application of this compound:

Study Focus Findings
Bitla et al. (2022)Antimicrobial ActivitySynthesized novel oxadiazole derivatives with effective antibacterial activity against gram-positive and gram-negative bacteria .
Ningegowda et al. (2021)Antimycobacterial ActivityIdentified potent compounds with significant activity against Mycobacterium tuberculosis .
Tripathi et al. (2021)Neuroprotective ActivityDeveloped multifunctional oxadiazole derivatives with potential use in Alzheimer’s disease treatment .

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 2

Sulfanyl/Sulfonyl Groups
  • 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: Exhibits potent antibacterial activity against Xanthomonas oryzae (Xoo), with an EC₅₀ of 0.17 µg/mL.
  • 2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a) : Shows fungicidal activity (>50% inhibition) against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. Molecular docking reveals interactions with succinate dehydrogenase (SDH), similar to the agrochemical penthiopyrad .
  • 2-(Ethylsulfanyl)-5-(tricyclo[3.3.1.1³,⁷]dec-1-yl)-1,3,4-oxadiazole : Demonstrates broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Comparison : Sulfonyl groups (e.g., -SO₂CH₃) enhance antibacterial potency, while sulfanyl groups (-S-R) improve fungicidal activity. The ethylsulfanyl group in the target compound may balance solubility and bioactivity.

Aryl/Chloroaryl Groups
  • 2-(2-Chlorophenyl)-5-[(E)-2-(2-thienyl)ethenyl]-1,3,4-oxadiazole : Contains a thienyl-styryl hybrid substituent, which may influence optoelectronic properties .

Comparison : Chloroaryl groups enhance lipophilicity and CNS activity, whereas styryl groups (as in the target compound) could improve binding to biological targets via conjugated π-systems.

Substituent Variations at Position 5

Styryl and Heteroaryl-Styryl Hybrids
  • 4-Methylbenzyl 5-[(E)-2-Phenylethenyl]-1,3,4-oxadiazol-2-yl Sulfide : A styryl-containing analog with discontinued commercial availability, indicating exploratory use in research .

Comparison : The styryl group in the target compound may confer fluorescence or photostability, useful in material science, while halogenated analogs prioritize bioactivity.

Substituted Phenyl Groups
  • 5-(4-Chlorophenyl)-2-[3-(4-bromophenyl)propan-3-one]-1,3,4-oxadiazole : Shows 59.5% anti-inflammatory activity (20 mg/kg), comparable to indomethacin .
  • 5-(4-Fluorophenyl)-2-(methylsulfonyl)-1,3,4-oxadiazole : Combines fluorophenyl and sulfonyl groups for dual agrochemical efficacy .

Comparison : Electron-withdrawing groups (e.g., -Cl, -F) enhance biological activity by stabilizing charge transfer interactions. The target compound’s styryl group may offer similar benefits through conjugation.

Biological Activity

2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazones or other precursors. Specific reaction conditions and reagents vary, but common solvents include dimethyl sulfoxide (DMSO) and ethanol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Activity
Compound AS. aureusEffective
Compound BE. coliModerate
Compound CPseudomonas aeruginosaIneffective

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example, studies on human breast cancer cell lines (e.g., MCF-7) revealed that at certain concentrations (50 µM), the compound significantly reduced cell viability.

Cell Line IC50 (µM) Effect
MCF-725Cytotoxic
MDA-MB-23130Cytotoxic
Normal Cells>100Non-cytotoxic

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular enzymes and receptors. It may inhibit key metabolic pathways in cancer cells or disrupt bacterial cell wall synthesis.

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, the compound was tested against a panel of cancer cell lines. The results indicated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic factors.

Case Study 2: Antimicrobial Efficacy

A collaborative study involving several institutions assessed the antimicrobial efficacy of various oxadiazole derivatives. The results showed that this compound had a minimum inhibitory concentration (MIC) against S. epidermidis comparable to standard antibiotics.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, and how can reaction parameters be optimized?

Methodological Answer:
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of thiosemicarbazides or oxidative desulfurization of hydrazine-carbodithioates. For example, substituted 1,3,4-oxadiazoles with sulfanyl groups can be synthesized via nucleophilic substitution at the 2-position using ethyl mercaptan under basic conditions . Optimization includes:

  • Catalyst selection : Use of mild bases (e.g., K₂CO₃) to avoid side reactions.
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and purity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    Evidence from analogous compounds suggests that monitoring reaction progress via TLC or HPLC can improve reproducibility .

Basic: What analytical techniques are essential for structural confirmation of 1,3,4-oxadiazole derivatives?

Methodological Answer:

  • X-ray crystallography : Provides definitive confirmation of molecular geometry and substituent orientation. For example, single-crystal studies of ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate revealed planarity of the oxadiazole ring and bond lengths consistent with delocalized π-electrons .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and sulfanyl-linked ethyl groups (δ 1.2–1.4 ppm for CH₃) are diagnostic .
    • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm the oxadiazole core .

Advanced: How do substituents on the 1,3,4-oxadiazole ring influence electronic properties and reactivity?

Methodological Answer:
Substituents like ethylsulfanyl and styryl groups modulate electronic effects:

  • Electron-withdrawing groups (EWGs) : Increase electrophilicity of the oxadiazole ring, enhancing reactivity in nucleophilic substitutions. For instance, bromo or nitro substituents lower LUMO energy, facilitating charge-transfer interactions .
  • Electron-donating groups (EDGs) : Methoxy or phenyl groups increase electron density, affecting regioselectivity in further functionalization. DFT studies on analogous compounds show EDGs stabilize intermediates in superelectrophilic reactions .
  • Conjugation effects : The (E)-styryl group extends π-conjugation, which can be probed via UV-Vis spectroscopy (λmax ~300–350 nm) .

Advanced: How are computational methods like DFT used to study reaction mechanisms involving 1,3,4-oxadiazoles?

Methodological Answer:
Density Functional Theory (DFT) calculations:

  • Mechanistic insights : For example, triflic acid-mediated hydrogenation of 5-arylacetylenyl-oxadiazoles proceeds via protonation at the acetylene carbon, forming vinyl triflates. Transition-state calculations (B3LYP/6-31G*) reveal energy barriers for regioselective pathways .
  • Electronic properties : HOMO-LUMO gaps (e.g., 6.2 eV and 2.4 eV for biphenylyl derivatives) correlate with charge-transfer efficiency in optoelectronic applications .

Basic: What purification protocols ensure high purity for biological evaluation?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline products. For example, cooling hot ethanol solutions of ethyl 2-(5-phenyl-oxadiazol-2-ylsulfanyl)acetate yielded >95% pure crystals .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (10–30%) effectively separates byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve polar impurities in final products .

Advanced: How can contradictions in reported biological activities of oxadiazoles be resolved through SAR studies?

Methodological Answer:

  • Systematic variation : Synthesize analogs with incremental structural changes (e.g., replacing ethylsulfanyl with methylsulfonyl) to isolate substituent effects .
  • In vitro assays : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to assess selectivity. Contradictions may arise from assay conditions (e.g., serum concentration affecting compound stability) .
  • Computational docking : Predict binding modes to target proteins (e.g., tubulin or kinases) to rationalize activity differences .

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